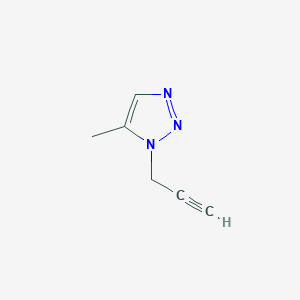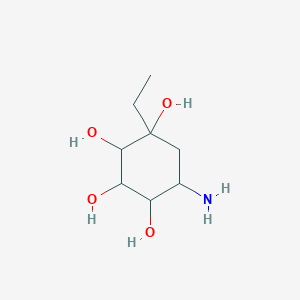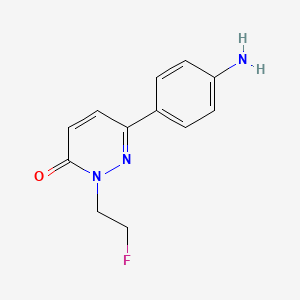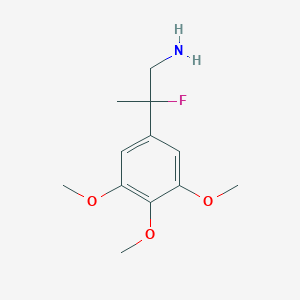![molecular formula C10H14F2N4 B1492453 1-[6-(Difluormethyl)pyrimidin-4-yl]piperidin-4-amin CAS No. 2098041-30-4](/img/structure/B1492453.png)
1-[6-(Difluormethyl)pyrimidin-4-yl]piperidin-4-amin
Übersicht
Beschreibung
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a useful research compound. Its molecular formula is C10H14F2N4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Piperidin-Derivate, wie beispielsweise 1-[6-(Difluormethyl)pyrimidin-4-yl]piperidin-4-amin, sind in der pharmazeutischen Industrie von entscheidender Bedeutung. Sie sind in über zwanzig Klassen von Arzneimitteln enthalten, darunter Alkaloide. Ihre strukturelle Bedeutung liegt in ihrer Rolle als synthetische medizinische Bausteine für die Arzneimittelentwicklung . Die Vielseitigkeit von Piperidin-Derivaten ermöglicht die Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen.
Krebstherapie
Die Struktur der Verbindung ist förderlich für die Entwicklung von Inhibitoren, die auf die Proteinkinase B (Akt) abzielen, die eine Schlüsselrolle bei der Zellproliferation und dem Überleben spielt. Die Akt-Signalübertragung ist häufig bei Krebs dereguliert, was sie zu einem Hauptziel für Antitumormittel macht. Es wurde gezeigt, dass Piperidin-Derivate ATP-kompetitive, nanomolare Inhibitoren mit signifikanter Selektivität liefern, was bei der Entwicklung neuer Krebsbehandlungen von Vorteil sein könnte .
Synthese von biologisch aktiven Piperidinen
Kürzlich erzielte Fortschritte in der Synthese verschiedener Piperidin-Derivate haben Möglichkeiten zur Herstellung biologisch aktiver Verbindungen eröffnet. Dazu gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone. Die Entwicklung schneller und kostengünstiger Methoden zur Synthese dieser Derivate ist ein bedeutendes Forschungsgebiet mit Auswirkungen auf die pharmazeutische Industrie .
Fungizide
Piperidin-Derivate haben sich bei der Entwicklung und Synthese von Fungiziden als vielversprechend erwiesen. Die strukturelle Flexibilität dieser Verbindungen ermöglicht die Einarbeitung verschiedener Moleküle, die ihre fungizide Aktivität verbessern können. Diese Anwendung ist besonders relevant in der landwirtschaftlichen Forschung, wo ständig nach neuen fungiziden Verbindungen gesucht wird .
Wirkmechanismus
Target of Action
It is related to a compound named hnpc-a188, which exhibits excellent acaricidal activity . This suggests that the compound might have a similar target, possibly acting on mites.
Mode of Action
It is known that related compounds exhibit excellent bioactivity , implying that this compound may interact with its targets in a way that disrupts their normal function, leading to their death.
Biochemical Pathways
Given its potential acaricidal activity , it may interfere with pathways essential for the survival or reproduction of mites.
Pharmacokinetics
It is noted that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur and trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
It is related to a compound that exhibits excellent acaricidal activity , suggesting that it may cause death in mites at the cellular level.
Action Environment
It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance , suggesting that the effectiveness of this compound may be influenced by the presence of resistant mites in the environment.
Eigenschaften
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c11-10(12)8-5-9(15-6-14-8)16-3-1-7(13)2-4-16/h5-7,10H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZTLJENTVRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)











